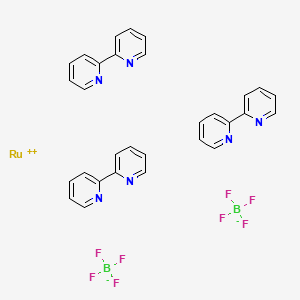
Tris(2,2'-bipyridine)ruthenium(II) tetrafluoroborate
Overview
Description
Tris(2,2'-bipyridine)ruthenium(II) tetrafluoroborate is a useful research compound. Its molecular formula is C30H24B2F8N6Ru and its molecular weight is 743.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tris(2,2'-bipyridine)ruthenium(II) tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(2,2'-bipyridine)ruthenium(II) tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analyzing Proton Magnetic Resonance Spectra : It's used for analyzing proton magnetic resonance spectra of group VIII-polypyridine complexes (Elytle, Petrosky, & Carlson, 1971).
Studying Luminescence Properties : The compound is used to study the luminescence properties of its derivatives in sol-gel systems of SiO2 (Matsui & Momose, 1997).
Synthesis of Macromolecular Architectures : It plays a role in the synthesis of macromolecular architectures featuring octupolar tris(bipyridine) ruthenium complexes, which exhibit intense absorption bands (Le Bouder et al., 2003).
Electrochemistry, Spectroscopy, and Photophysics : The compound is significant in studying the electrochemistry, spectroscopy, and photophysics of complexes containing polypyridyl ligands (Anderson et al., 1995).
Synthesizing Ruthenium-DNA Complexes : Tris(2,2'-bipyridine)ruthenium(II) tetrafluoroborate is used for synthesizing ruthenium-DNA complexes, which show unique UV and fluorescence properties (Wiederholt & McLaughlin, 1999).
Studying Crystal Structures : This compound is utilized in research for studying the crystal structures of complex cations (Onggo et al., 2005).
Homogeneous Generation of Hydrogen : It is used in the homogeneous generation of hydrogen through the photoreduction of water by visible light (Brown et al., 1979).
Solar Energy Conversion and Storage : The compound finds applications in systems aimed at converting and storing solar energy (Bos, Kraaijkamp, & Noltes, 1979).
Templating Agent in Network Synthesis : It's used as a templating agent to insert palladium(II) into three-dimensional oxalate-based networks (Pointillart et al., 2007).
Photochemistry and Photobiology Applications : The compound serves as a simple poly(pyridine)ruthenium(II) photosensitizer with potential applications in photochemistry and photobiology (Bignozzi et al., 1986).
Electrogenerated Chemiluminescence : It is used in electrogenerated chemiluminescence research for applications below nanomolar concentration levels, suitable for bioaffinity assays (Ala-Kleme et al., 1999).
Analytical Applications : Tris(2,2'-bipyridyl)ruthenium (II) electrochemiluminescence has broad applications in analytical chemistry, biology, and pharmacology (Yuan et al., 2012).
Crystal Structure Synthesis : This compound is also used in the synthesis of novel compounds with unique crystal structures (Han et al., 2001).
Ultrasound Enhancement of Electrochemiluminescence : Ultrasound is used to enhance electrochemiluminescence with tris-(2,2′-bipyridine) ruthenium (II) dication, improving reproducibility, stability, and quantum efficiency (Walton et al., 1993).
Adsorption Applications : Tris(2,2′-bipyridine)ruthenium(II)-clay intercalation compounds are used as adsorbents for phenol and chlorinated phenols from aqueous solutions (Okada, Morita, & Ogawa, 2005).
Laser Applications : Potential uses in laser applications have been suggested for this compound (Crosby, Perkins, & Klassen, 1965).
Charge Transfer Studies : The intense luminescence observed from ruthenium complexes under ultraviolet light is charge transfer in nature (Klassen & Crosby, 1968).
properties
IUPAC Name |
2-pyridin-2-ylpyridine;ruthenium(2+);ditetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H8N2.2BF4.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*2-1(3,4)5;/h3*1-8H;;;/q;;;2*-1;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPUNVSVEJLECO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24B2F8N6Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
743.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(2,2'-bipyridine)ruthenium(II) tetrafluoroborate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




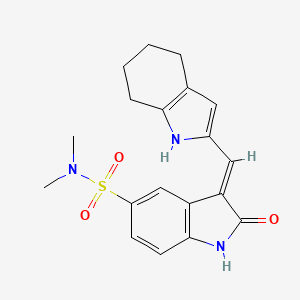
![4,4,5,5-Tetramethyl-2-[3-(2-trimethylsiloxyphenyl)propyl]-1,3,2-dioxaborolane](/img/structure/B8206824.png)
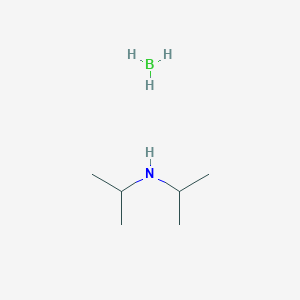
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate;hydrate](/img/structure/B8206838.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-[3-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoyloxy]-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B8206840.png)
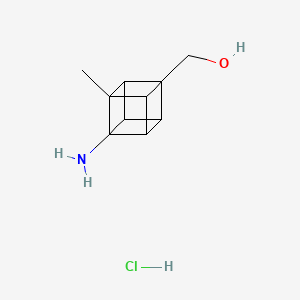
![5-[4-(3,5-Dimethyl-4-nitrostyryl)benzamido]-2-(6-hydroxy-3-oxo-3H-xanthene-9-yl)benzoic Acid Monohydrate](/img/structure/B8206857.png)
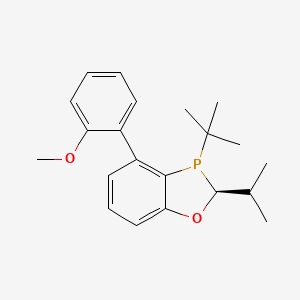
![(2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-2H-1,3-benzoxaphosphole](/img/structure/B8206867.png)
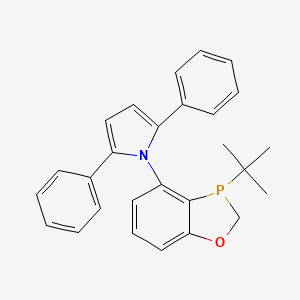
![2-[(2R)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]pyridine](/img/structure/B8206886.png)
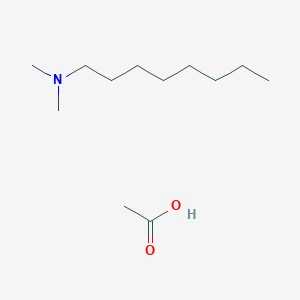
![(2R)-3-tert-butyl-4-[(2R)-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl]-2-propan-2-yl-2H-1,3-benzoxaphosphole](/img/structure/B8206904.png)